molecular formula C25H21N5O3S B2924861 N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242876-78-3

N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2924861
CAS No.: 1242876-78-3
M. Wt: 471.54
InChI Key: JQVJYCMQEPUKJP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic small molecule with the CAS Number 1242876-78-3 and a molecular formula of C₂₅H₂₁N₅O₃S . It has a molecular weight of 471.5 g/mol . This complex molecule features a hybrid architecture incorporating a thieno[2,3-d]pyrimidin-4-one core, which is annulated to a thiophene ring and linked to both a 3-phenyl-1,2,4-oxadiazole moiety and an N-(3,5-dimethylphenyl)acetamide group . This specific structure suggests potential for interaction with various biological targets. The compound's calculated properties include a topological polar surface area of approximately 129 Ų . Researchers can utilize this compound as a key intermediate or as a lead structure in medicinal chemistry and drug discovery programs, particularly in the exploration of new kinase inhibitors or other enzyme targets. It is also valuable for chemical biology studies and high-throughput screening campaigns. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-14-9-15(2)11-18(10-14)27-19(31)12-30-13-26-24-20(25(30)32)16(3)21(34-24)23-28-22(29-33-23)17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVJYCMQEPUKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), case studies, and relevant findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

N 3 5 dimethylphenyl 2 5 methyl 4 oxo 6 3 phenyl 1 2 4 oxadiazol 5 yl thieno 2 3 d pyrimidin 3 4H yl acetamide\text{N 3 5 dimethylphenyl 2 5 methyl 4 oxo 6 3 phenyl 1 2 4 oxadiazol 5 yl thieno 2 3 d pyrimidin 3 4H yl acetamide}

This compound features a thienopyrimidine core with various substituents that contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example:

  • Pyrimidine Derivatives : A study by Nagaraj and Reddy (2008) found that pyrimidine derivatives showed activity against various pathogens including E. coli and S. aureus, suggesting that modifications to the pyrimidine core can enhance antimicrobial properties .
  • Structure Activity Relationship (SAR) : Analysis of SAR in pyrimidine derivatives indicates that specific substitutions can lead to increased potency against microbial strains. For instance, compounds with electron-withdrawing groups often demonstrate enhanced antibacterial effects .

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has been explored in various studies:

  • Cell Line Studies : In vitro studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar in structure to N-(3,5-dimethylphenyl)-2-acetamide were tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay .
  • Molecular Docking Studies : These studies have demonstrated that such compounds can interact effectively with key targets involved in cancer progression, such as EGFR tyrosine kinase. This interaction is crucial for understanding their mechanism of action .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and tested for their antimicrobial activity against various bacterial strains. Compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some showing MIC values lower than standard antibiotics like penicillin .
  • Antitumor Activity : Research on similar thienopyrimidine compounds revealed significant antitumor activity in vitro against multiple cancer cell lines. The presence of specific functional groups was correlated with enhanced cytotoxicity .

Research Findings Summary

Activity Finding Reference
AntimicrobialActive against E. coli, S. aureus; structure modifications enhance efficacy
AnticancerInhibits proliferation in HT29 and DU145 cell lines; interacts with EGFR
Structure ActivitySpecific substitutions improve potency; electron-withdrawing groups beneficial

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Thieno[2,3-d]pyrimidinone vs. Benzo[b][1,4]oxazinone

describes derivatives with a benzo[b][1,4]oxazinone core (e.g., compound 7a-c) instead of thienopyrimidinone. The benzooxazinone scaffold is less electron-deficient than thienopyrimidinone, which may reduce interactions with ATP-binding pockets in kinases. However, it offers synthetic versatility, as demonstrated by the reaction of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃, DMF) .

1,2,4-Oxadiazole vs. 1,2,3-Dithiazole

highlights compounds with 1,2,3-dithiazole rings (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines). Unlike 1,2,4-oxadiazoles, dithiazoles are prone to hydrolytic instability due to sulfur-sulfur bonds, limiting their therapeutic utility. The 1,2,4-oxadiazole in the target compound confers greater stability and bioavailability .

Substituent Variations

Acetamide Groups

The target compound’s N-(3,5-dimethylphenyl)acetamide group differs from ’s phenoxyacetamido derivatives (e.g., compounds m, n, o). The latter feature complex stereochemistry (e.g., (2S,4S,5S) configurations) and hydroxyhexane backbones, which may enhance solubility but complicate synthesis. In contrast, the 3,5-dimethylphenyl group in the target compound balances lipophilicity without requiring chiral resolution .

Phenyl Substitutions

The 3-phenyl group on the oxadiazole in the target compound is analogous to ’s substituted-phenyl-1,2,4-oxadiazoles (9a-f ). Electron-withdrawing substituents on the phenyl ring (e.g., nitro, chloro) in analogs could modulate electronic properties, but the unsubstituted phenyl in the target compound may prioritize π-π stacking interactions in target binding .

Pharmacological Implications (Hypothetical)

  • Kinase Selectivity: The thienopyrimidinone core may target kinases more effectively than benzooxazinones.
  • Metabolic Stability : The 1,2,4-oxadiazole moiety likely improves resistance to oxidative metabolism compared to dithiazoles.
  • Solubility : The 3,5-dimethylphenyl group may reduce aqueous solubility relative to ’s hydroxy-containing analogs, necessitating formulation optimization .

Q & A

Q. How are conflicting spectral data (e.g., NMR shifts) reconciled?

  • Variable temperature NMR : Resolve dynamic effects causing peak broadening.
  • 2D-COSY/HMBC : Assign ambiguous protons/carbons through scalar coupling correlations .

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